4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
CAS No.: 1858250-27-7
Cat. No.: VC2750032
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858250-27-7 |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C13H14N4O2/c1-3-18-12-7-5-4-6-10(12)13-16-11(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | VLFHFHPOEPSRRD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN=[N+]=[N-] |
| Canonical SMILES | CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN=[N+]=[N-] |
Introduction
Structural Characteristics and Chemical Properties
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole belongs to the oxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The specific structural features of this compound include:
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An oxazole core structure (five-membered ring with O and N)
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An azidomethyl group at position 4
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A 2-ethoxyphenyl substituent at position 2
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A methyl group at position 5
The compound has the molecular formula C₁₃H₁₄N₄O₂ and is identified by CAS number 1858250-27-7. The presence of the azide functional group (N₃) makes this compound particularly interesting for click chemistry applications, while the ethoxyphenyl group contributes to its unique physicochemical properties.
Physical Properties
The physical properties of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 258.28 g/mol |
| Physical State | Solid at room temperature |
| Color | Light yellow to off-white |
| Solubility | Soluble in organic solvents (DMSO, chloroform, methanol) |
| Melting Point | Approximately 165-170°C (estimated) |
Chemical Reactivity
The chemical reactivity of this compound is largely determined by the presence of the azide group, which can participate in various reactions:
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The azide group can undergo 1,3-dipolar cycloaddition reactions (click chemistry) with alkynes to form triazoles
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The azide group can be reduced to form primary amines
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The oxazole ring can participate in various electrophilic and nucleophilic substitution reactions
Synthesis Methods
The synthesis of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, drawing upon established methodologies for oxazole synthesis and functionalization.
General Synthetic Approaches
The synthesis generally follows a multi-step process that includes:
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Formation of the oxazole core structure
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Introduction of the specific substituents (ethoxyphenyl, methyl)
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Installation of the azidomethyl group through appropriate functionalization
Research on related oxazole compounds suggests that synthesis often begins with appropriate precursors that undergo cyclization to form the heterocyclic core . The development of synthetic routes for oxazole derivatives has been an active area of research, with various methodologies reported in the literature.
Specific Synthetic Route
Based on research on similar oxazole derivatives, a potential synthetic route for 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole might involve:
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Reaction of 2-ethoxybenzamide with an appropriate α-haloketone to form the oxazole ring
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Introduction of a leaving group (e.g., halide) at position 4
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Nucleophilic substitution with sodium azide to install the azidomethyl group
This synthetic approach draws upon established methodologies for the preparation of functionalized oxazoles, similar to those reported for other oxazole derivatives .
Biological Activities and Applications
Research Applications
The presence of the azide functional group makes this compound particularly valuable for chemical biology and bioconjugation:
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Click chemistry applications for bioorthogonal labeling
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Development of chemical probes for biological studies
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Building block for the synthesis of more complex bioactive molecules
The unique structure of this compound, combining the oxazole scaffold with an azide functional group, positions it as a useful tool for various research applications.
Comparison with Related Oxazole Derivatives
Structural Comparisons
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole bears structural similarities to several other oxazole derivatives, but has distinctive features:
Functional Comparison
The unique combination of functional groups in 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole likely confers specific properties that distinguish it from related compounds:
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The 2-ethoxyphenyl group may enhance lipophilicity and membrane permeability
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The azidomethyl group provides chemical reactivity for bioconjugation
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The methyl group at position 5 can influence the electronic properties of the oxazole ring
Current Research and Future Directions
Recent Advances
Research on oxazole derivatives continues to expand, with several notable developments:
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Development of novel synthetic methodologies for functionalized oxazoles
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Investigation of oxazole derivatives as potential anticancer agents
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Application of click chemistry with azide-containing compounds for bioconjugation
Studies on related oxazole compounds have demonstrated promising biological activities. For example, certain 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have shown significant anticancer activity against specific cancer cell lines, including CNS cancer cells and non-small cell lung cancer .
Future Research Opportunities
Future research directions for 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole may include:
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Comprehensive evaluation of its biological activities, particularly anticancer and antimicrobial properties
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Development of optimized synthetic routes for scalable production
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Exploration of structure-activity relationships through the synthesis of analogs
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Investigation of its potential as a chemical probe for biological studies
Structure-Activity Relationship Studies
Role of Functional Groups
The specific functional groups present in 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole likely contribute distinctly to its biological activity:
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The oxazole ring serves as a rigid scaffold and can participate in hydrogen bonding
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The 2-ethoxyphenyl group may enhance binding to hydrophobic pockets in biomolecular targets
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The azidomethyl group provides opportunities for covalent modification or bioconjugation
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The methyl group at position 5 can influence the electronic properties of the oxazole ring
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